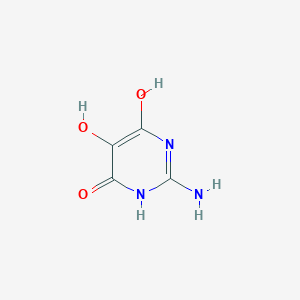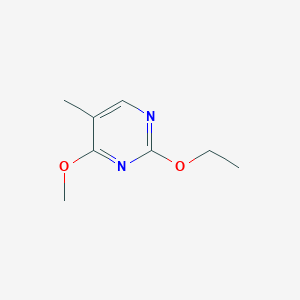
2-Ethoxy-4-methoxy-5-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-methoxy-5-methylpyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-methoxy-5-methylpyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxy-5-methylpyrimidine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: For industrial-scale production, the synthesis route may be optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality. The choice of solvents, catalysts, and purification methods are also tailored to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-4-methoxy-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrimidine compounds.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while substitution reactions can produce a variety of functionalized pyrimidines.
Scientific Research Applications
2-Ethoxy-4-methoxy-5-methylpyrimidine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are used in various chemical reactions and studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Ethoxy-4-methoxy-5-methylpyrimidine exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
- 2-Methoxy-4-ethoxy-5-methylpyrimidine
- 2,4-Dimethoxypyrimidine
- 2-Ethoxy-5-methylpyrimidine
Comparison: Compared to similar compounds, 2-Ethoxy-4-methoxy-5-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For instance, the presence of both ethoxy and methoxy groups can influence its solubility, reactivity, and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-ethoxy-4-methoxy-5-methylpyrimidine |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8-9-5-6(2)7(10-8)11-3/h5H,4H2,1-3H3 |
InChI Key |
MHVNYEXUSIQMEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C(=N1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


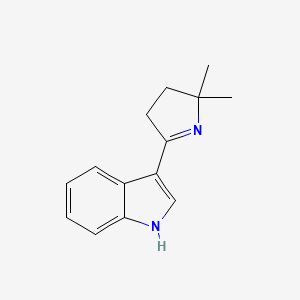
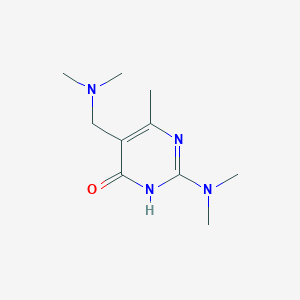
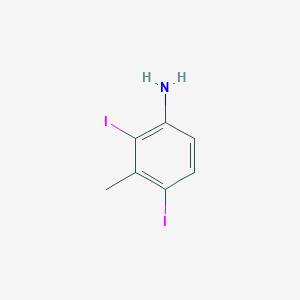
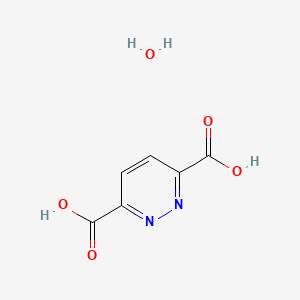

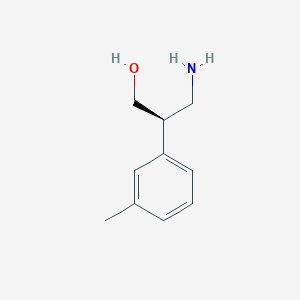
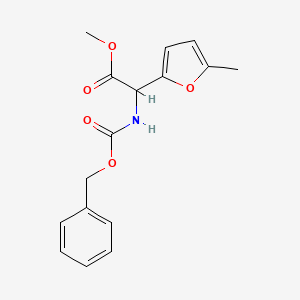
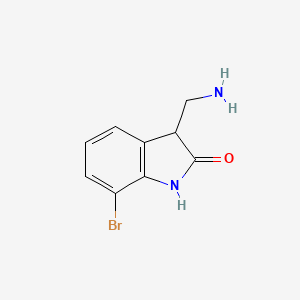


![7,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13098913.png)
![N-benzoyl-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13098914.png)
![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B13098919.png)
